molecular formula C17H17BrN2O2S B4679413 N-{[benzyl(methyl)amino]carbonothioyl}-3-bromo-4-methoxybenzamide

N-{[benzyl(methyl)amino]carbonothioyl}-3-bromo-4-methoxybenzamide

Cat. No.: B4679413
M. Wt: 393.3 g/mol
InChI Key: GIHUFWCTOZJUSI-UHFFFAOYSA-N
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Description

N-{[benzyl(methyl)amino]carbonothioyl}-3-bromo-4-methoxybenzamide is a complex organic compound with the molecular formula C17H17BrN2O2S This compound is characterized by the presence of a benzyl group, a bromine atom, and a methoxy group attached to a benzamide core

Properties

IUPAC Name

N-[benzyl(methyl)carbamothioyl]-3-bromo-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2S/c1-20(11-12-6-4-3-5-7-12)17(23)19-16(21)13-8-9-15(22-2)14(18)10-13/h3-10H,11H2,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHUFWCTOZJUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=S)NC(=O)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[benzyl(methyl)amino]carbonothioyl}-3-bromo-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3-bromo-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with benzylamine to yield the benzamide.

    Introduction of the Carbonothioyl Group: The benzamide is then treated with carbon disulfide and methyl iodide in the presence of a base such as potassium carbonate to introduce the carbonothioyl group.

    Final Assembly: The final step involves the reaction of the intermediate with methylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[benzyl(methyl)amino]carbonothioyl}-3-bromo-4-methoxybenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzamide core can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the carbonothioyl group.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can yield a variety of substituted benzamides, while hydrolysis can yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-{[benzyl(methyl)amino]carbonothioyl}-3-bromo-4-methoxybenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-{[benzyl(methyl)amino]carbonothioyl}-3-bromo-4-methoxybenzamide involves its interaction with specific molecular targets. The carbonothioyl group is known to interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the bromine and methoxy groups may contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-{[benzyl(methyl)amino]carbonothioyl}-3-chloro-4-methoxybenzamide
  • N-{[benzyl(methyl)amino]carbonothioyl}-3-fluoro-4-methoxybenzamide
  • N-{[benzyl(methyl)amino]carbonothioyl}-3-iodo-4-methoxybenzamide

Uniqueness

N-{[benzyl(methyl)amino]carbonothioyl}-3-bromo-4-methoxybenzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the carbonothioyl group with the bromine and methoxy substituents provides a distinct chemical profile that can be leveraged in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[benzyl(methyl)amino]carbonothioyl}-3-bromo-4-methoxybenzamide
Reactant of Route 2
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N-{[benzyl(methyl)amino]carbonothioyl}-3-bromo-4-methoxybenzamide

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